molecular formula C12H14Cl2O3 B5572283 ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate

Cat. No.: B5572283
M. Wt: 277.14 g/mol
InChI Key: SJZLFUWJWDEEPZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is a useful research compound. Its molecular formula is C12H14Cl2O3 and its molecular weight is 277.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.0319997 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Growth Regulation

  • Ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate is related to compounds like 2,4-dichlorophenoxy-acetic acid (2,4-D), which have been studied for their effects on plant growth. For instance, 2,4-D has been found to stimulate the release of ethylene in plants like cotton, influencing growth responses before any signs of chlorosis or necrosis appear (Morgan & Hall, 1964).

Synthesis and Characterization for Specific Applications

  • Novel compounds have been synthesized and characterized for their potential applications in various fields. For example, the synthesis and crystal structure of a compound similar to this compound, namely ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, have been studied. This compound has shown potential bioactivity as an analgesic and antidyslipidemic agent (Navarrete-Vázquez et al., 2011).

Pesticide Applications

  • Similar compounds have been used in the formulation of pesticides. For example, research has shown that certain organic pesticides, including derivatives similar to this compound, effectively control nematodes in grasses (Johnson, 1970).

Photochemistry and Polymer Science

  • In the field of photochemistry and polymer science, studies have been conducted on compounds like ethyl 2,4-dioxopentanoate. These studies involve understanding the behavior of these compounds under specific conditions, such as UV-light irradiation, which could have implications for the development of new materials or chemical processes (Mori et al., 1989).

Advanced Oxidation Processes for Wastewater Treatment

  • Research on the degradation of compounds like 2,4-dichlorophenoxyacetic acid by advanced oxidation processes is relevant to the environmental applications of this compound. These studies contribute to understanding how such compounds can be broken down in wastewater treatment processes (Sun & Pignatello, 1993).

Properties

IUPAC Name

ethyl 2-(2,4-dichlorophenoxy)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2O3/c1-4-16-11(15)12(2,3)17-10-6-5-8(13)7-9(10)14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJZLFUWJWDEEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-Dichlorophenol (448 mg, 2.75 mmol) and K2CO3 (775 mg, 5.61 mmol) were continuously added to 2-bromo-2-methyl-propionic acid ethyl ester (800 mg, 4.10 mmol) in N,N-dimethylacetamide (4 ml) at room temperature. The mixture was stirred at 110° C. for 14 hours, and saturated NH4Cl and H2O were then added, followed by extraction with AcOEt (×2). The organic layers were combined and sequentially washed with H2O and saturated brine, and then dried over Na2SO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (n-hexane/AcOEt) to give 2-(2,4-dichloro-phenoxy)-2-methyl-propionic acid ethyl ester (389 mg, 50%).
Quantity
448 mg
Type
reactant
Reaction Step One
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775 mg
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800 mg
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reactant
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4 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.